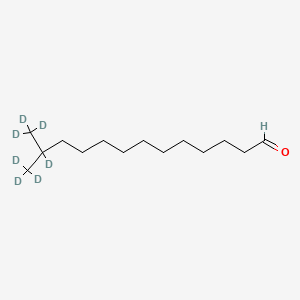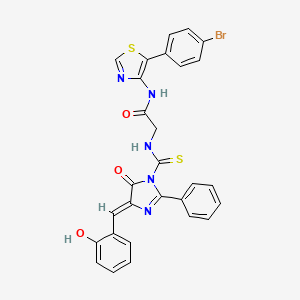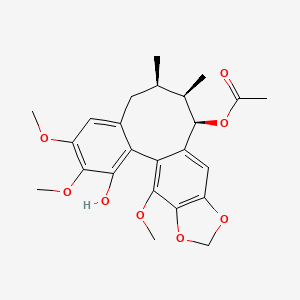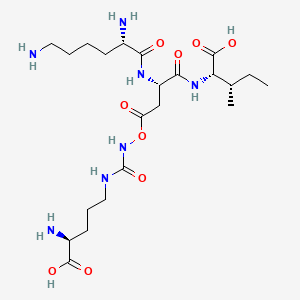
(S,E)-TCO2-PEG8-acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S,E)-TCO2-PEG8-acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S,E)-TCO2-PEG8-acid typically involves the conjugation of a PEG chain with a specific functional group. The process often starts with the activation of the PEG chain, followed by the introduction of the desired functional group under controlled conditions. Common reagents used in this synthesis include coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) and catalysts such as 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using automated reactors and continuous flow systems. These methods ensure consistent quality and yield while minimizing the risk of contamination. The reaction conditions are carefully monitored, including temperature, pH, and reaction time, to optimize the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(S,E)-TCO2-PEG8-acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (S,E)-TCO2-PEG8-acid is used as a building block for synthesizing more complex molecules. Its PEG chain provides solubility and stability, making it an ideal candidate for various chemical reactions.
Biology
In biological research, this compound is used for drug delivery and as a linker in bioconjugation. Its PEG chain enhances the solubility and bioavailability of drugs, while the functional group allows for specific targeting.
Medicine
In medicine, this compound is employed in the formulation of pharmaceuticals, particularly in creating prodrugs and drug conjugates. Its properties help improve the pharmacokinetics and pharmacodynamics of therapeutic agents.
Industry
In the industrial sector, this compound is used in the production of advanced materials, including hydrogels and nanomaterials. Its versatility and stability make it a valuable component in various manufacturing processes.
Wirkmechanismus
The mechanism of action of (S,E)-TCO2-PEG8-acid involves its interaction with specific molecular targets. The PEG chain enhances solubility and stability, while the functional group interacts with target molecules through covalent or non-covalent bonding. This interaction can modulate biological pathways, leading to desired therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S,E)-TCO2-PEG4-acid: A shorter PEG chain variant with similar properties but different solubility and stability profiles.
(S,E)-TCO2-PEG12-acid: A longer PEG chain variant offering enhanced solubility and stability but potentially different reactivity.
Uniqueness
(S,E)-TCO2-PEG8-acid stands out due to its balanced PEG chain length, providing an optimal combination of solubility, stability, and reactivity. This makes it a versatile compound for various applications in research and industry.
Eigenschaften
Molekularformel |
C28H51NO12 |
|---|---|
Molekulargewicht |
593.7 g/mol |
IUPAC-Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-[[(1S,2E)-cyclooct-2-en-1-yl]oxycarbonylamino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C28H51NO12/c30-27(31)8-10-33-12-14-35-16-18-37-20-22-39-24-25-40-23-21-38-19-17-36-15-13-34-11-9-29-28(32)41-26-6-4-2-1-3-5-7-26/h4,6,26H,1-3,5,7-25H2,(H,29,32)(H,30,31)/b6-4+/t26-/m1/s1 |
InChI-Schlüssel |
CRFHBDDBVLJUFB-CKUSHTOWSA-N |
Isomerische SMILES |
C1CC/C=C/[C@H](CC1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Kanonische SMILES |
C1CCC=CC(CC1)OC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


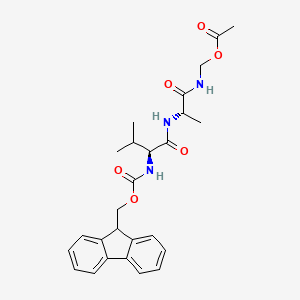
![N-[5-cyano-2-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(trifluoromethylsulfinyl)pyrazol-3-yl]-4-nitrobenzenesulfonamide](/img/structure/B12380569.png)

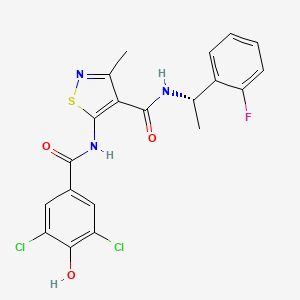
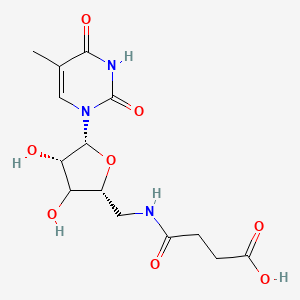
![Methyl 2-chloro-5-[methyl-[3-[4-(methylcarbamoyl)phenyl]pyrazolo[1,5-a]pyridine-5-carbonyl]amino]benzoate](/img/structure/B12380597.png)


